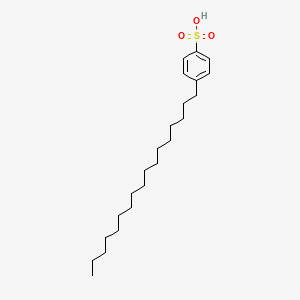
Benzenesulfonic acid, heptadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, heptadecyl- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by a benzene ring bonded to a sulfonic acid group (-SO3H) and a heptadecyl chain (C17H35). This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, heptadecyl- can be synthesized through the sulfonation of heptadecylbenzene using concentrated sulfuric acid. The reaction typically involves heating heptadecylbenzene with fuming sulfuric acid (oleum) to introduce the sulfonic acid group onto the benzene ring. The reaction conditions include maintaining a temperature range of 50-80°C and stirring the mixture for several hours to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, heptadecyl- follows a similar sulfonation process but on a larger scale. The use of continuous reactors allows for efficient mixing and temperature control, ensuring high yields and consistent product quality. The final product is often purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, heptadecyl- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: The compound can be reduced to form corresponding sulfinic acids or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like chlorine or sulfuryl chloride are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Sulfinic acids, thiols.
Substitution: Nitrobenzenes, halobenzenes, alkylbenzenes.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, heptadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, heptadecyl- is primarily based on its surfactant properties. The heptadecyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Lacks the heptadecyl chain, making it less effective as a surfactant.
p-Toluenesulfonic acid: Contains a methyl group instead of a heptadecyl chain, resulting in different solubility and reactivity.
Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain, affecting its surfactant properties.
Uniqueness
Benzenesulfonic acid, heptadecyl- is unique due to its long heptadecyl chain, which enhances its surfactant properties and makes it suitable for applications requiring strong emulsifying and solubilizing agents. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other sulfonic acids.
Propiedades
Número CAS |
39735-13-2 |
|---|---|
Fórmula molecular |
C23H40O3S |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
4-heptadecylbenzenesulfonic acid |
InChI |
InChI=1S/C23H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(21-19-22)27(24,25)26/h18-21H,2-17H2,1H3,(H,24,25,26) |
Clave InChI |
YEXQTVXCDFZSCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
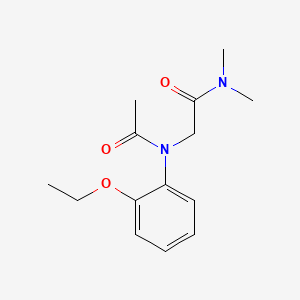
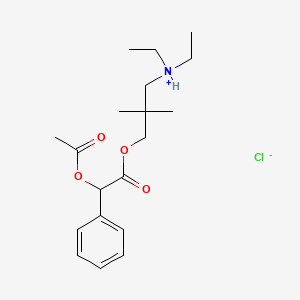

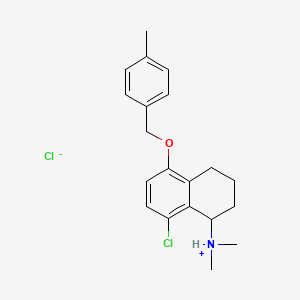
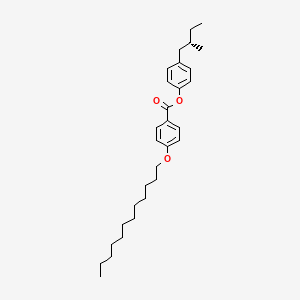
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)

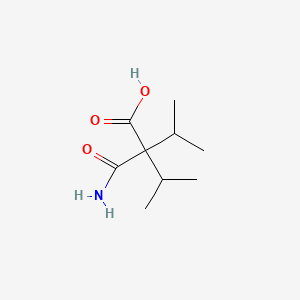
![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)


